molecular formula C9H9BrF3NO B13094751 2-Bromo-5-methoxy-4-(2,2,2-trifluoroethyl)aniline CAS No. 1257832-57-7

2-Bromo-5-methoxy-4-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13094751
CAS No.: 1257832-57-7
M. Wt: 284.07 g/mol
InChI Key: IMFOOHXKXDFQHJ-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-4-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C9H9BrF3NO It is a derivative of aniline, where the aniline ring is substituted with bromine, methoxy, and trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-4-(2,2,2-trifluoroethyl)aniline typically involves the bromination of 5-methoxy-4-(2,2,2-trifluoroethyl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aniline ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-4-(2,2,2-trifluoroethyl)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of amines from nitro derivatives

Scientific Research Applications

2-Bromo-5-methoxy-4-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-4-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with target proteins, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxybenzotrifluoride
  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 2-Bromo-4-methylaniline

Uniqueness

2-Bromo-5-methoxy-4-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both methoxy and trifluoroethyl groups on the aniline ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

1257832-57-7

Molecular Formula

C9H9BrF3NO

Molecular Weight

284.07 g/mol

IUPAC Name

2-bromo-5-methoxy-4-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C9H9BrF3NO/c1-15-8-3-7(14)6(10)2-5(8)4-9(11,12)13/h2-3H,4,14H2,1H3

InChI Key

IMFOOHXKXDFQHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CC(F)(F)F)Br)N

Origin of Product

United States

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